

# In-Depth Technical Guide to Org 21465: A Synthetic Neuroactive Steroid

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## Compound of Interest

Compound Name: Org 21465

Cat. No.: B1677469

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## Abstract

**Org 21465** is a synthetic, water-soluble, neuroactive steroid analog with potent sedative and hypnotic properties. It acts as a positive allosteric modulator of the  $\gamma$ -aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Developed as a potential intravenous anesthetic agent, **Org 21465** represents an advancement in the chemical class of pregnane derivatives, offering a potentially improved therapeutic profile over earlier neuroactive steroids. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and available experimental data for **Org 21465**.

## Chemical Structure and Physicochemical Properties

**Org 21465**, with the IUPAC name [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]methanesulfonate, is a complex steroidal molecule.<sup>[1]</sup> Its structure is characterized by a pregnane backbone, modified with a dimethylmorpholinyl group at the 2 $\beta$  position and a methanesulfonate ester at the 21-position, which contributes to its water solubility.

Table 1: Physicochemical Properties of **Org 21465**

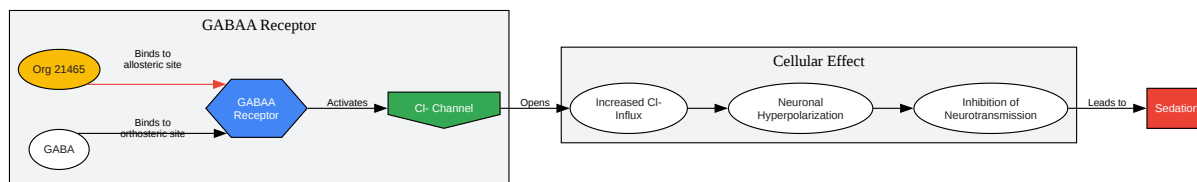
Property	Value	Source
IUPAC Name	[2- [(2S,3S,5S,8S,9S,10S,13S,14 S,17S)-2-(2,2- dimethylmorpholin-4-yl)-3- hydroxy-10,13-dimethyl-11- oxo- 1,2,3,4,5,6,7,8,9,12,14,15,16,1 7- tetradecahydrocyclopenta[a]ph enanthren-17-yl]-2- oxoethyl]methanesulfonate	[1]
Synonyms	2β-(2,2-Dimethyl-4- morpholinyl)-3α-hydroxy- 11,20-dioxo-5α-pregnan-21-yl methanesulfonate	[1]
CAS Number	1062512-52-0	[1]
Molecular Formula	C27H43NO7S	[1]
Molar Mass	525.70 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Water-soluble	
pKa	Data not available	
LogP	Data not available	

## Pharmacology

### Mechanism of Action

**Org 21465** exerts its pharmacological effects primarily through the positive allosteric modulation of the GABAA receptor.[1][2] It binds to a site on the receptor complex distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency

and/or duration of chloride channel opening, leading to neuronal hyperpolarization and a general inhibitory effect on neurotransmission. This mechanism is shared by other neuroactive steroids and is responsible for their sedative, anxiolytic, and anesthetic properties.



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**Figure 1:** Signaling pathway of **Org 21465** at the GABAA receptor.

## Pharmacodynamics

Quantitative data on the binding affinity ( $K_i$ ), potency ( $EC_{50}/IC_{50}$ ), and efficacy of **Org 21465** at the GABAA receptor are not readily available in the public domain. Preclinical studies have demonstrated its sedative and hypnotic effects in animal models.

Table 2: Pharmacological Data

Parameter	Value	Species	Assay	Source
Binding Affinity (K <sub>i</sub> )	Data not available	Electrophysiology	[1]	
Potency (EC <sub>50</sub> /IC <sub>50</sub> )	Data not available			
Efficacy	Positive allosteric modulator			
In vivo effects	Sedative, hypnotic	Animal models	Behavioral assays	

## Pharmacokinetics (ADME)

Detailed pharmacokinetic data for **Org 21465**, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not publicly available. As an intravenously administered agent, it is expected to have 100% bioavailability. Its metabolic pathways and excretion routes have not been fully elucidated in published literature.

Table 3: Pharmacokinetic Parameters

Parameter	Value	Source
Bioavailability (IV)	100% (assumed)	
Distribution	Data not available	
Metabolism	Data not available	
Excretion	Data not available	
Half-life	Data not available	

## Toxicology

Comprehensive toxicological data, such as LD<sub>50</sub> values and detailed safety profiles from preclinical studies, are not available in the public literature. As with other GABAA receptor

modulators, potential adverse effects at higher doses could include respiratory depression, cardiovascular effects, and prolonged sedation.

Table 4: Toxicological Data

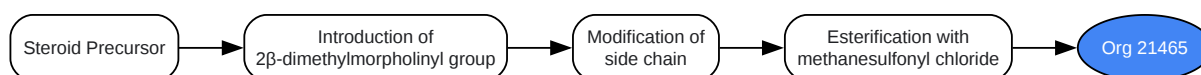
Parameter	Value	Source
LD50	Data not available	
Adverse Effects	Potential for respiratory depression, cardiovascular effects, prolonged sedation	

## Experimental Protocols

Detailed, specific experimental protocols for the synthesis and evaluation of **Org 21465** are proprietary and not publicly available. However, general methodologies for key experiments are described below.

## Synthesis

The synthesis of **Org 21465** would involve a multi-step organic synthesis process starting from a suitable steroid precursor. Key steps would likely include the introduction of the dimethylmorpholinyl group at the 2 $\beta$  position and the esterification of the 21-hydroxyl group with methanesulfonyl chloride.



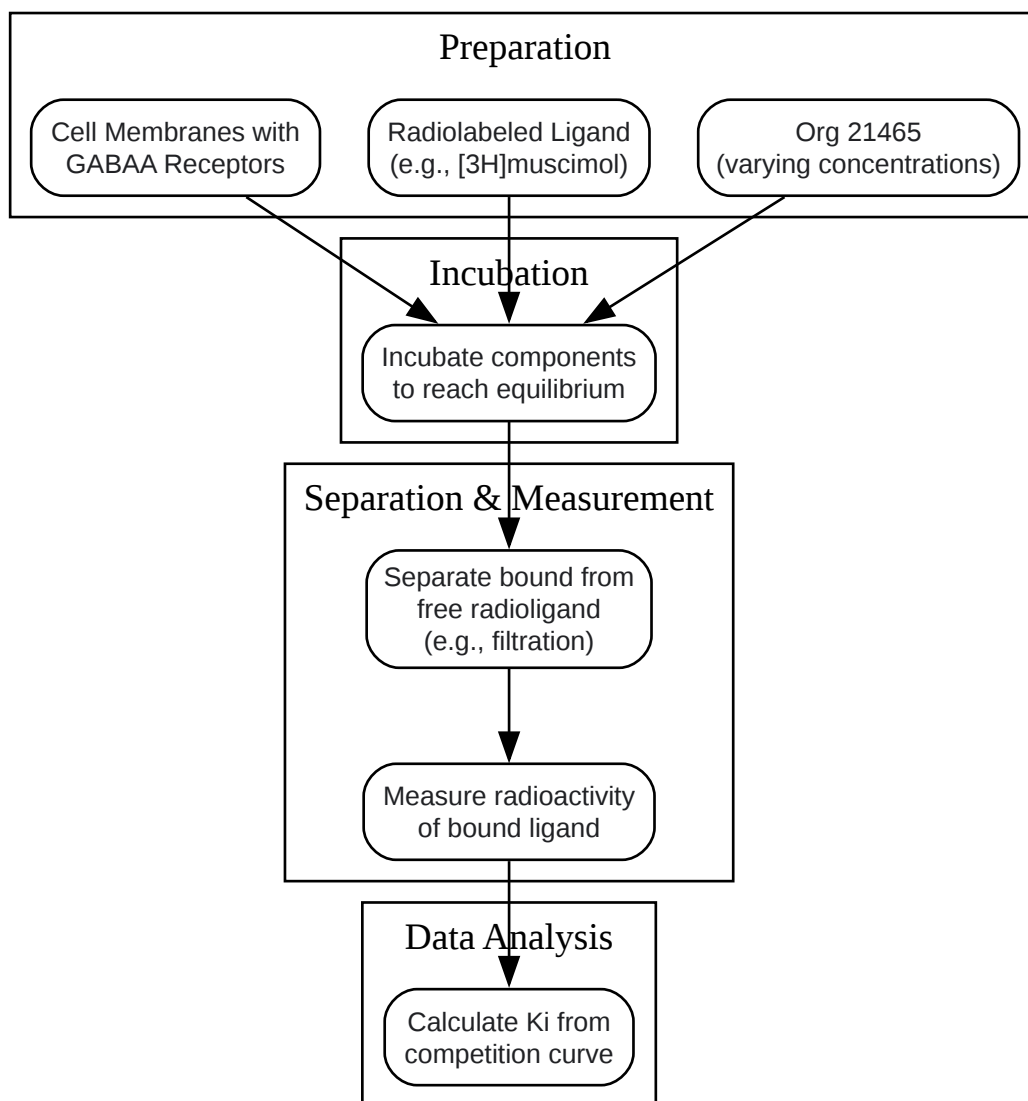
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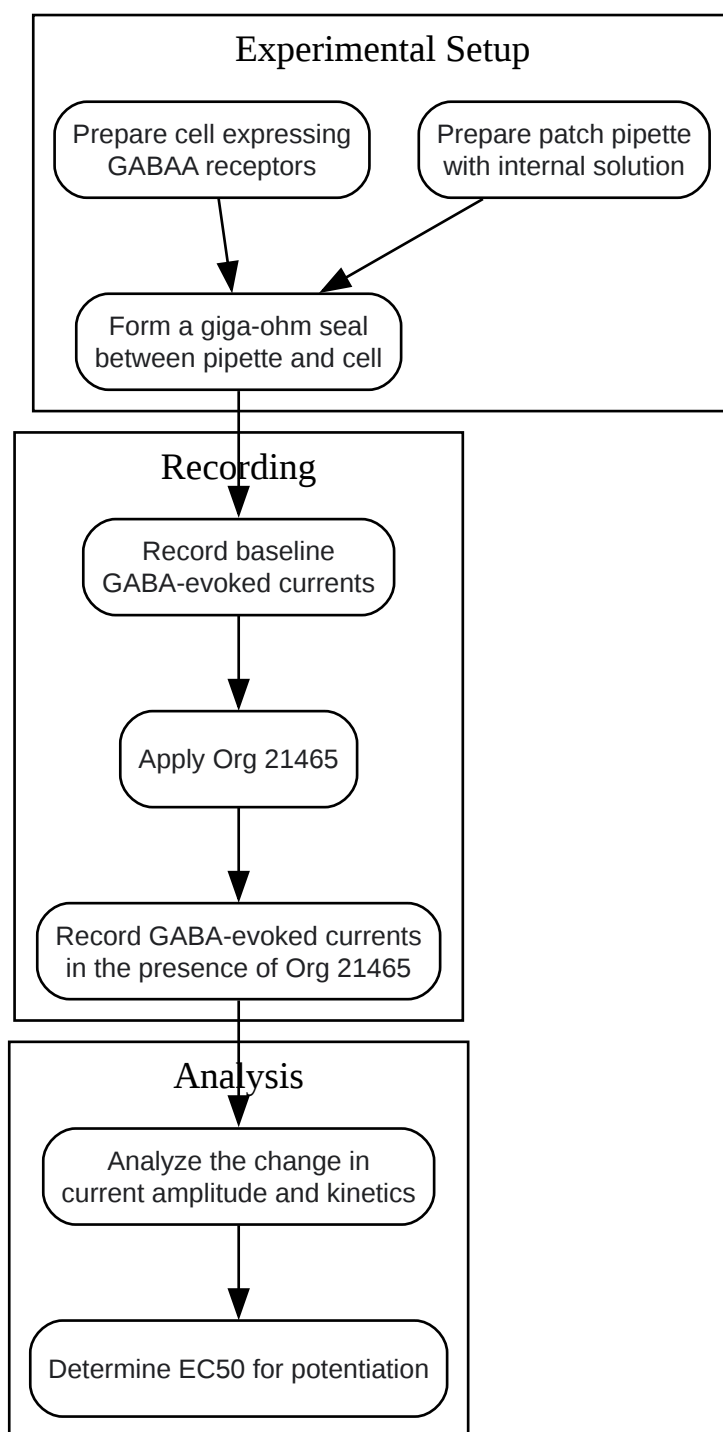
**Figure 2:** General synthetic workflow for **Org 21465**.

## GABAA Receptor Binding Assay

A radioligand binding assay would be used to determine the affinity of **Org 21465** for the GABAA receptor. This typically involves incubating cell membranes expressing the receptor

with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound (**Org 21465**).





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## References

- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Org 21465: A Synthetic Neuroactive Steroid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677469#org-21465-chemical-structure-and-properties]

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